(2R,3S,5S)-Omarigliptin-d3 is a deuterated form of omarigliptin, a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is primarily utilized in the treatment of type 2 diabetes mellitus by enhancing insulin secretion and suppressing glucagon release. Omarigliptin is classified as a DPP-4 inhibitor, which plays a crucial role in glucose metabolism by prolonging the action of incretin hormones.
Omarigliptin was developed by Merck & Co. and has been approved for use in several countries. The deuterated version, (2R,3S,5S)-Omarigliptin-d3, serves as a stable isotope-labeled compound used in pharmacokinetic studies to trace metabolic pathways and understand drug interactions more thoroughly.
The synthesis of (2R,3S,5S)-Omarigliptin-d3 involves several key steps that ensure high enantioselectivity and yield. A notable method includes an asymmetric Henry reaction followed by a one-pot nitro-Michael-lactolization-dehydration process.
The molecular structure of (2R,3S,5S)-Omarigliptin-d3 is characterized by its stereochemistry and functional groups that contribute to its biological activity.
The stereochemistry at positions 2, 3, and 5 is critical for its activity as a DPP-4 inhibitor.
Omarigliptin-d3 undergoes specific biochemical reactions that are essential for its pharmacological effects.
The mechanism of action for (2R,3S,5S)-Omarigliptin-d3 involves its role as a DPP-4 inhibitor.
This multifaceted mechanism contributes to improved glycemic control in patients with type 2 diabetes.
Understanding the physical and chemical properties of (2R,3S,5S)-Omarigliptin-d3 is crucial for its application in pharmaceuticals.
(2R,3S,5S)-Omarigliptin-d3 has significant applications in scientific research:
(2R,3S,5S)-Omarigliptin-d3 is a stereospecifically deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin. Its core structure retains the tetrahydro-2H-pyran ring substituted with:
The deuterium labeling occurs exclusively as a trideuteriomethyl group (-CD₃) attached to the sulfonyl function (methylsulfonyl → trideuteriomethylsulfonyl). This modification replaces the -CH₃ group (present in non-deuterated omarigliptin, CAS 1226781-44-7) with -CD₃, increasing the molecular weight by 3 Da [2] [3]. The absolute configuration at the chiral centers is defined as 2R, 3S, and 5S, distinguishing it from other stereoisomers like (2R,3S,5R)-omarigliptin (the active pharmaceutical ingredient) and (2S,3S,5S)-omarigliptin-d3 [3] [6].
Table 1: Stereochemical and Isotopic Features of (2R,3S,5S)-Omarigliptin-d3
Characteristic | Specification |
---|---|
Parent Compound | Omarigliptin (MK-3102) |
Deuteration Site | -SO₂CD₃ (trideuteriomethylsulfonyl) |
Molecular Formula | C₁₇H₁₇D₃F₂N₄O₃S |
Chiral Centers | C2 (R), C3 (S), C5 (S) |
Key Stereoisomer Contrast | Differs at C5 from (2R,3S,5R)-omarigliptin |
The introduction of deuterium at the methylsulfonyl group induces subtle but measurable changes in physicochemical properties:
Structurally, the deuterated and non-deuterated compounds share identical core pharmacophores: the tetrahydropyran ring, difluorophenyl group, and pyrrolopyrazolyl amine linkage. This conservation ensures that (2R,3S,5S)-Omarigliptin-d3 serves as an ideal internal standard or tracer in bioanalytical assays without compromising molecular recognition in chromatographic systems [3] [4].
Deuteration at the methylsulfonyl group profoundly impacts NMR spectra:
Table 2: Comparative NMR Signals of Non-Deuterated vs. Deuterated Methylsulfonyl Groups
Nucleus | Non-Deuterated (-SO₂CH₃) | (2R,3S,5S)-Omarigliptin-d3 (-SO₂CD₃) |
---|---|---|
¹H | Singlet, δ ~3.0 ppm (3H) | Absent |
¹³C | Quartet, δ ~42 ppm | Quintet, δ ~42 ppm (J ≈ 20 Hz) |
²H | Not applicable | Singlet, δ ~3.0 ppm |
Mass spectrometry provides unambiguous identification:
These spectral signatures enable precise differentiation from:
Table 3: Key Mass Spectral Ions of (2R,3S,5S)-Omarigliptin-d3
Ion Type | m/z Observed | Composition | Structural Assignment |
---|---|---|---|
[M+H]⁺ | 401.141 | C₁₇H₁₈D₃F₂N₄O₃S⁺ | Molecular ion |
Fragment 1 | 264.08 | C₁₂H₁₂F₂NO₂⁺ | Difluorophenyl-tetrahydropyranyl amine |
Fragment 2 | 137.06 | C₄H₅D₃N₂O₂S⁺ | Deuterated pyrrolopyrazolylsulfonyl |
Fragment 3 | 84.04 | C₃H₂D₃N₂⁺ | [Pyrazolyl-CD₃]⁺ |
The structural integrity conferred by the specific (2R,3S,5S) configuration combined with site-specific deuteration makes this compound invaluable for metabolic tracer studies, quantitative bioanalysis, and degradation pathway elucidation of omarigliptin-based therapeutics [4] [7].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7